Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate
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Overview
Description
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate typically involves the following steps:
Asymmetric Epoxidation: (S)-1-substituted-4-ene-2-pentanol is subjected to asymmetric epoxidation to yield (2S,4R)-1-substituted-4-epoxy-2-pentanol.
Ring-Opening Addition: The epoxide undergoes ring-opening addition with sodium cyanide to form (3S,5S)-6-substituted-3,5-dihydroxyacetonitrile.
Pinner Reaction: The nitrile is then converted to (3S,5S)-6-substituted-3,5-dihydroxyhexanoate via a Pinner reaction.
Protection Reaction: Finally, the compound is protected with 2,2-dimethoxypropane to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction times are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid
- (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride
Uniqueness
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate is a chemical compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a hydroxyl group at the 4-position and an acetate moiety. The molecular formula is C7H13NO3 with a molecular weight of approximately 159.18 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for its interactions with biological molecules.
Property | Value |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
IUPAC Name | This compound |
InChI Key | UOQGHMVTTQNLRF-NTSWFWBYSA-N |
Synthesis
The synthesis of this compound typically involves several steps, including asymmetric epoxidation and subsequent reactions to form the desired product. The general synthetic route includes:
- Asymmetric Epoxidation : Starting from (S)-1-substituted-4-ene-2-pentanol.
- Ring-Opening Addition : Using sodium cyanide to form a dihydroxy derivative.
- Pinner Reaction : Converting the nitrile to a hexanoate.
- Protection Reaction : Protecting the compound to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group facilitates hydrogen bonding with biomolecules, influencing their conformation and function. Additionally, the ester group can undergo hydrolysis, releasing active derivatives that may modulate enzyme activity or receptor interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : Studies have shown potential antimicrobial effects against various bacterial strains.
- Neuroprotective Effects : Preliminary research suggests neuroprotective properties that may be beneficial in treating neurodegenerative diseases.
- Enzyme Modulation : It has been shown to modulate certain enzymatic activities, which could be leveraged in drug development.
Case Studies
Several studies have investigated the biological implications of this compound:
-
Study on Antimicrobial Activity :
- A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
-
Neuroprotective Research :
- Research conducted on neuronal cell lines indicated that this compound could reduce oxidative stress markers, highlighting its potential in neuroprotection.
-
Enzyme Interaction Studies :
- Investigations into its effects on acetylcholinesterase showed that it could act as a reversible inhibitor, which is promising for Alzheimer's disease treatment strategies.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)3-5-2-6(9)4-8-5/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
UOQGHMVTTQNLRF-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@H](CN1)O |
Canonical SMILES |
COC(=O)CC1CC(CN1)O |
Origin of Product |
United States |
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